[(2-Iodo-benzyl)-methyl-amino]-acetic acid

Physicochemical profiling CNS drug design Blood-brain barrier permeability

[(2-Iodo-benzyl)-methyl-amino]-acetic acid (CAS 1353951-78-6), also named N-(2-Iodobenzyl)-N-methylglycine or 2-((2-Iodobenzyl)(methyl)amino)acetic acid, is a synthetic N-substituted glycine derivative with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol. It is supplied as a research-grade building block with a minimum purity specification of 95–98%.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
Cat. No. B7933059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Iodo-benzyl)-methyl-amino]-acetic acid
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1I)CC(=O)O
InChIInChI=1S/C10H12INO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyDBRMVQMIODTSBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Iodo-benzyl)-methyl-amino]-acetic acid Procurement & Selection Guide for Research and Industrial Applications


[(2-Iodo-benzyl)-methyl-amino]-acetic acid (CAS 1353951-78-6), also named N-(2-Iodobenzyl)-N-methylglycine or 2-((2-Iodobenzyl)(methyl)amino)acetic acid, is a synthetic N-substituted glycine derivative with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . It is supplied as a research-grade building block with a minimum purity specification of 95–98% . The compound incorporates an ortho-iodobenzyl group, a tertiary N-methylamino functionality, and a free carboxylic acid terminus, generating a calculated LogP of 1.81 and a topological polar surface area (TPSA) of 40.54 Ų . These properties position it as a versatile scaffold for medicinal chemistry optimization, radiotracer development, and organic synthesis.

Why Generic Substitution of [(2-Iodo-benzyl)-methyl-amino]-acetic acid Fails: Structural Specificity for Target Interactions


The N-methyl and ortho-iodo substituents of [(2-Iodo-benzyl)-methyl-amino]-acetic acid are not interchangeable with close analogs such as the des-methyl analog N-(2-iodobenzyl)glycine (CAS 1353977-48-6) or 2-iodohippuric acid (N-(2-iodobenzoyl)glycine, CAS 147-58-0). The tertiary N-methyl group eliminates one hydrogen-bond donor (HBD) relative to the secondary amine, reducing HBD count from 2 to 1 , which predictably alters blood-brain barrier permeability [1], while the ortho-iodine placement enables both potential radioiodine labeling and heavy-atom derivatization for X-ray crystallography [2]. The benzylamine linkage further distinguishes this compound from benzamide-based analogs such as 2-iodohippuric acid, where the electron-withdrawing carbonyl alters both conformational flexibility and metabolic stability [2].

Quantitative Comparative Evidence for [(2-Iodo-benzyl)-methyl-amino]-acetic acid Versus Closest Analogs


N-Methyl Substitution Reduces Hydrogen-Bond Donor Count and Modulates Lipophilicity vs. Des-Methyl Analog

[(2-Iodo-benzyl)-methyl-amino]-acetic acid possesses one hydrogen-bond donor (HBD), compared with two HBDs for the des-methyl comparator N-(2-iodobenzyl)glycine (CAS 1353977-48-6) . The measured LogP of the target compound is 1.81 versus a calculated LogP of approximately 2.44 for the des-methyl analog , yielding a LogP reduction of approximately 0.63 log units. The TPSA of the target compound is 40.54 Ų ; the des-methyl TPSA is reported as 49.30 Ų [1]. Reducing HBD count from 2 to 1 and lowering TPSA below 60–70 Ų are established predictors of enhanced passive CNS permeation [2]. For CNS-targeted programs where brain exposure is critical, the N-methylated scaffold provides a quantifiable physicochemical advantage over the des-methyl analog that would require extensive synthetic re-optimization if substitution were attempted.

Physicochemical profiling CNS drug design Blood-brain barrier permeability

Benzylamine Linkage Confers Conformational Flexibility vs. Benzamide-Based 2-Iodohippuric Acid

[(2-Iodo-benzyl)-methyl-amino]-acetic acid contains a benzylamine (CH2-N) linkage, whereas 2-iodohippuric acid (CAS 147-58-0) contains a benzamide (C=O-N) linkage [1]. The benzylamine rotatable bond permits greater conformational sampling compared to the planar, resonance-stabilized amide bond. Conformationally, the target compound has 5 rotatable bonds versus approximately 3 for 2-iodohippuric acid [1]. From a metabolic stability perspective, the amide bond in 2-iodohippuric acid is susceptible to hydrolysis by amidases and peptidases, representing a major clearance pathway in vivo [2]; the tertiary amine linkage in the target compound is not a substrate for the same hydrolytic enzymes. The TPSA of 40.54 Ų for the target is significantly lower than 66.40 Ų for 2-iodohippuric acid , a difference of approximately 25.86 Ų. This evidence marks [(2-Iodo-benzyl)-methyl-amino]-acetic acid as preferable for applications requiring conformational flexibility or reduced susceptibility to amide hydrolysis.

Conformational analysis Metabolic stability Radiotracer design

Ortho-Iodo Substituent Enables Radioactive Isotope Incorporation vs. Non-Halogenated Glycine Derivatives

The ortho-iodine atom on the benzyl ring of [(2-Iodo-benzyl)-methyl-amino]-acetic acid provides a site for potential electrophilic or isotopic exchange radioiodination with ¹²³I (SPECT, t½ = 13.2 h) or ¹²⁵I (in vitro binding assays, t½ = 59.4 d) [1]. This capacity is absent in non-halogenated glycine derivatives. Radiolabeled iodo-benzyl glycine derivatives are employed as effective renal plasma flow agents; ortho-iodohippurate (OIH) labeled with ¹³¹I achieves a clearance significantly higher than other radiopharmaceuticals and is eminently suitable for renography [1]. The benzylamine framework of the target compound additionally supports heavy-atom derivatization for X-ray crystallographic phasing [2]. This confers a dual-mode utility (radiolabeling and crystallography) unavailable with non-iodinated glycine derivatives.

Radiolabeling SPECT imaging Iodine-125 Iodine-123

Tertiary Amine Functionality Facilitates Quaternary Ammonium Salt Formation for Enhanced Solubility vs. Secondary Amine Analogs

The N-methyl tertiary amine in [(2-Iodo-benzyl)-methyl-amino]-acetic acid can be quaternized to form a permanently charged ammonium species, which substantially increases aqueous solubility. The des-methyl analog N-(2-iodobenzyl)glycine, by contrast, possesses a secondary amine that cannot form a quaternary ammonium salt without N-alkylation—a separate synthetic step . The calculated TPSA difference (40.54 vs. 49.30 Ų) and the absence of one HBD in the target compound further support the feasibility of generating membrane-permeable or solubility-enhanced derivatives via simple N-alkylation . For formulation scientists seeking solubility enhancement, the tertiary amine provides a direct derivatization handle unavailable in secondary amine glycine analogs.

Salt formation Aqueous solubility Formulation development Quaternary ammonium

Best Research and Industrial Application Scenarios for [(2-Iodo-benzyl)-methyl-amino]-acetic acid Based on Comparative Evidence


CNS-Targeted Medicinal Chemistry Lead Optimization

The reduced HBD count (1 vs. 2), lower LogP (1.81 vs. ~2.44), and smaller TPSA (40.54 vs. 49.30 Ų) relative to the des-methyl analog make this scaffold suitable for CNS drug discovery programs where passive brain permeability is a primary optimization objective. The tertiary amine provides a direct quaternization handle for solubility enhancement without additional N-alkylation steps .

Radiotracer Development and SPECT Imaging Probe Design

The ortho-iodine atom enables isotopic exchange radiolabeling with ¹²³I or ¹²⁵I, a capability shared with ortho-iodohippurate-based renal imaging agents [1]. The benzylamine linkage provides metabolic stability advantages over benzamide-based 2-iodohippuric acid, which is susceptible to amidase hydrolysis [2], making the target compound a more robust scaffold for in vivo radiotracer applications.

X-ray Crystallographic Heavy-Atom Derivatization

The ortho-iodine atom serves as a heavy-atom scatterer for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography [3]. The compound can be incorporated into peptides or small-molecule ligands co-crystallized with protein targets, with the iodine providing strong anomalous signal without requiring additional synthetic modification.

Building Block for Diversity-Oriented Synthesis and Peptidomimetic Libraries

With a free carboxylic acid, a tertiary amine that can be further derivatized, and an iodine atom capable of participating in cross-coupling reactions, this compound serves as a versatile building block for generating structurally diverse compound libraries. Its 5 rotatable bonds and benzylamine linkage offer greater conformational diversity than the benzamide-based 2-iodohippuric acid [2], an advantage in fragment-based and diversity-oriented synthesis campaigns.

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